Lobeglitazone
Overview
Description
Lobeglitazone is an antidiabetic medication from the thiazolidinedione class of drugs . It primarily functions as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .
Molecular Structure Analysis
Lobeglitazone is a pharmacophore which has a 2,4-thiazolidinedione group with an ethoxy-benzyl N-methylamino group bound to this as a connecting link . Its structural formula is C24H24N4O5S .
Physical And Chemical Properties Analysis
The chemical name of Lobeglitazone is 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidin-4-yl]-methyl-amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione hydrosulphuric acid . Its structural formula is C24H24N4O5S .
Scientific Research Applications
Anti-inflammatory Effects
One intriguing application of lobeglitazone is its anti-inflammatory effect, particularly in the context of lipopolysaccharide-induced inflammation in bone-marrow-derived macrophages. The study demonstrated that lobeglitazone significantly reduced nitric oxide production and the expression of pro-inflammatory mediators, suggesting its potential utility in treating inflammatory conditions (Jeong et al., 2021).
Renal Fibrosis Attenuation
Lobeglitazone has shown promising results in attenuating renal fibrosis caused by unilateral ureteral obstruction in mice. The study highlighted its protective effect on renal tubulointerstitial fibrosis, suggesting that lobeglitazone could extend its clinical applications to non-diabetic origin renal diseases (Bae et al., 2017).
Airway Inflammation and Mucus Hypersecretion
In a murine model of ovalbumin-induced asthma, lobeglitazone attenuated airway inflammation and mucus hypersecretion, providing a potential therapeutic approach for treating allergic asthma. The effects are related to a reduction in the phosphorylation of NF-κB and the expression of AP-1, suggesting its utility in asthma management (Shin et al., 2018).
Pancreatic Beta Cells
Investigating the direct effects of lobeglitazone on pancreatic beta cells, a study found that it decreased apoptosis and increased insulin secretion under high-glucose conditions. These findings suggest lobeglitazone's potential to improve beta cell survival and function, making it a viable candidate for diabetes management strategies (Kwon et al., 2019).
Pharmacokinetic Interactions
Understanding the pharmacokinetic interactions of lobeglitazone with other drugs is crucial for its safe and effective use. Studies have assessed its interactions with drugs like amlodipine and ketoconazole, finding no significant adverse effects on the pharmacokinetics or pharmacodynamics when co-administered, indicating that lobeglitazone can be safely combined with these medications under clinical settings (Kim et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXEZSCHQVSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist. | |
Record name | Lobeglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lobeglitazone | |
CAS RN |
607723-33-1 | |
Record name | Lobeglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobeglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobeglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOBEGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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